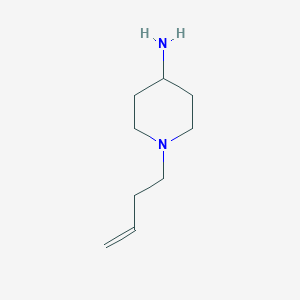
1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the first position and an iodine atom at the fifth position of the tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the iodination of 1-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione. This can be achieved through the reaction of the parent compound with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For instance, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1-Amino-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains additional methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness: 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for halogen bonding. These properties make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C4H4IN3O2 |
|---|---|
Poids moléculaire |
253.00 g/mol |
Nom IUPAC |
1-amino-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4IN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |
Clé InChI |
MFGDOGHDPSDWGI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


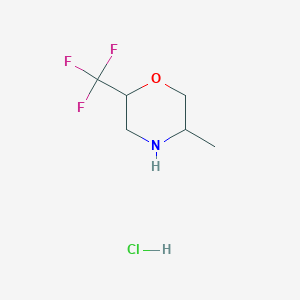
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
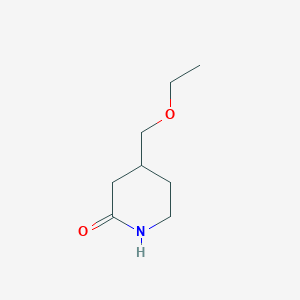

amine](/img/structure/B13217370.png)
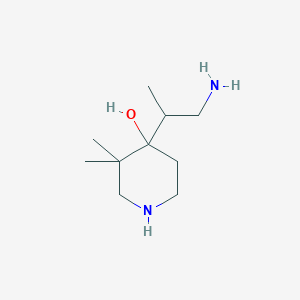
![4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13217377.png)
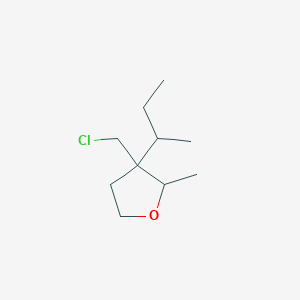


![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)
